An In-depth Technical Guide to 1,3-Diethoxy-2-propanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3-Diethoxy-2-propanol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,3-diethoxy-2-propanol (CAS No. 4043-59-8), a versatile glycol ether. We will delve into its chemical and physical properties, explore detailed synthesis methodologies, and discuss its applications, particularly its role as a protected glycerol derivative in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
1,3-Diethoxy-2-propanol, also known as glycerol α,γ-diethyl ether, is a bifunctional molecule featuring a central propanol core with ethoxy groups at the 1 and 3 positions.[1] This structure imparts both ether and alcohol functionalities, making it a valuable intermediate in a variety of chemical transformations. Its high boiling point and polar aprotic nature also allow it to serve as an effective solvent for a range of organic compounds and polymers.[1] A primary application of 1,3-diethoxy-2-propanol is as a protected form of glycerol, where the ethoxy groups serve as stable protecting groups that can be selectively removed under acidic conditions.[2] This strategy is crucial in the multi-step synthesis of sensitive molecules such as lipids, glycoconjugates, and pharmaceutical precursors.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,3-diethoxy-2-propanol is essential for its effective use in research and synthesis.
| Property | Value | Reference(s) |
| CAS Number | 4043-59-8 | [1] |
| Molecular Formula | C₇H₁₆O₃ | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 191-192 °C | [4] |
| Density | 0.95 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.4120 - 1.42 | [4][6] |
| Flash Point | 58 °C | [6] |
| Purity | >98.0% (GC) | [3] |
| Synonyms | Glycerol α,α'-Diethyl Ether, Diethylin | [2][7] |
Synthesis of 1,3-Diethoxy-2-propanol
The synthesis of 1,3-diethoxy-2-propanol can be achieved through several routes, with the Williamson ether synthesis being a prominent and versatile method.[2][8] This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[8]
Williamson Ether Synthesis from Glycerol-Derived Halohydrins
A controlled and effective method for synthesizing 1,3-diethoxy-2-propanol involves a two-step process starting from glycerol-derived halohydrins, such as 1,3-dichloro-2-propanol.[2] This approach allows for the selective etherification of the primary hydroxyl groups of the glycerol backbone.
Experimental Protocol: Synthesis of 1,3-Diethoxy-2-propanol
Materials:
-
1,3-Dichloro-2-propanol
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring until the desired molar equivalent of sodium ethoxide is formed. The reaction is exothermic and produces hydrogen gas, which should be safely vented.
-
Reaction: Once the sodium has completely reacted, add 1,3-dichloro-2-propanol dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,3-diethoxy-2-propanol.[9]
Caption: Synthesis of 1,3-Diethoxy-2-propanol.
Reactivity and Applications in Synthesis
The presence of a free hydroxyl group in 1,3-diethoxy-2-propanol allows for a variety of subsequent chemical transformations.
Esterification
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form corresponding esters.[1] This reaction is a fundamental transformation in organic synthesis.
Experimental Protocol: Steglich Esterification of 1,3-Diethoxy-2-propanol
Materials:
-
1,3-Diethoxy-2-propanol
-
A carboxylic acid (e.g., methacrylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Chromatography column
Procedure:
-
Reaction Setup: To a solution of 1,3-diethoxy-2-propanol and the carboxylic acid in anhydrous DCM at 0 °C, add DCC and a catalytic amount of DMAP.
-
Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Role in Drug Development: Synthesis of GPR40 Receptor Modulators
1,3-Diethoxy-2-propanol serves as a key intermediate in the synthesis of certain drug candidates, such as 3-(4-benzyloxyphenyl)propanoic acid derivatives, which are known to be GPR40 receptor modulators.[4] These modulators have therapeutic potential for the treatment of type 2 diabetes.[10]
Caption: Role in GPR40 Modulator Synthesis.
Spectroscopic Characterization
The identity and purity of 1,3-diethoxy-2-propanol are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the propanol backbone.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon framework.[11]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and strong C-O stretching bands for the ether linkages around 1100 cm⁻¹.[2]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,3-diethoxy-2-propanol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1,3-Diethoxy-2-propanol is a valuable and versatile chemical with significant applications in organic synthesis and drug development. Its utility as a protected glycerol derivative, coupled with the reactivity of its free hydroxyl group, makes it a key building block for complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
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